molecular formula C16H17N5OS B2570950 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448123-35-0

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2570950
CAS No.: 1448123-35-0
M. Wt: 327.41
InChI Key: ZRWPYNCTNGJUPL-UHFFFAOYSA-N
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Description

1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound of significant interest in medicinal chemistry research, built on a pyrazolyl-urea scaffold. Pyrazolyl-ureas are recognized as a privileged structure in the design of biologically active molecules due to their ability to interact with diverse protein targets . The urea moiety, with its hydrogen bond donor and acceptor capabilities, is particularly valuable for forming strong interactions with enzyme active sites, while the pyrazole core offers a versatile platform for structural modification . Compounds featuring this core structure have demonstrated a wide spectrum of pharmacological activities in research settings, positioning them as valuable tools for investigating new therapeutic pathways . Notably, pyrazolyl-urea derivatives have been extensively studied as potential inhibitors of various protein kinases, such as Src, p38-MAPK, and TrkA, which are critical targets in oncology and inflammation research . The pyridine and thiophene heterocycles incorporated into this specific compound further enhance its potential for molecular recognition, often contributing to improved binding affinity and selectivity in drug discovery projects . This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and mechanism-of-action investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-16(19-12-13-4-3-11-23-13)18-8-10-21-9-6-15(20-21)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPYNCTNGJUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

    Linking the Pyrazole and Thiophene Rings: The pyrazole ring is then linked to a thiophene moiety via an ethyl bridge using a suitable alkylation reaction.

    Urea Formation: The final step involves the formation of the urea group by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Reference
Acidic (HCl, H₂SO₄)Aqueous acid, heat2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine + thiophen-2-ylmethylamine
Basic (NaOH)Aqueous base, refluxSame as above, with potential decarboxylation byproducts

The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the urea bond. Acidic conditions favor protonation of the leaving group, while basic conditions deprotonate intermediates.

Oxidation of the Thiophene Ring

The thiophene moiety undergoes oxidation to form sulfoxides or sulfones:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, acetic acidThiophen-2-ylmethyl-sulfoxide urea derivative65–70%
KMnO₄Acidic, 60°CThiophen-2-ylmethyl-sulfone urea derivative55–60%

Selectivity depends on the stoichiometry of the oxidizing agent, with excess KMnO₄ favoring complete oxidation to the sulfone.

Electrophilic Substitution on Pyridine and Thiophene

The pyridine and thiophene rings participate in electrophilic substitution:

Nitration

Reagents Conditions Position Product Reference
HNO₃/H₂SO₄0–5°C, 2 hrPyridine C44-Nitro-pyridin-2-yl substituted compound
Acetyl nitrateAc₂O, RTThiophene C55-Nitro-thiophen-2-ylmethyl urea derivative

Sulfonation

Reagents Conditions Position Product Reference
SO₃/H₂SO₄100°C, 4 hrPyridine C33-Sulfo-pyridin-2-yl substituted compound

Regioselectivity is governed by the electron-withdrawing effects of the urea group and steric hindrance from the pyrazole ring .

Functionalization of the Pyrazole Ring

The pyrazole ring undergoes alkylation and cross-coupling reactions:

Reaction Type Reagents Product Reference
N-AlkylationCH₃I, K₂CO₃, DMF1-(2-(3-(pyridin-2-yl)-1-methyl-1H-pyrazol-1-yl)ethyl) derivative
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂5-Aryl-substituted pyrazole derivative

These reactions exploit the nucleophilic nature of the pyrazole nitrogen and the stability of its aromatic system.

Stability and Side Reactions

The compound degrades under prolonged exposure to:

  • UV light : Leads to photolytic cleavage of the urea group.

  • High temperatures (>150°C) : Pyrolysis generates CO₂ and fragmented amines.

  • Strong bases (pH >12) : Accelerates hydrolysis and ring-opening of pyrazole.

Comparative Reactivity Table

Functional Group Reactivity Key Reagents Notes
UreaHigh (hydrolysis)H⁺/OH⁻Sensitive to pH extremes
ThiopheneModerate (oxidation)H₂O₂, KMnO₄Sulfur atom drives redox activity
PyridineLow (substitution)HNO₃, SO₃Directed by electron-deficient ring
PyrazoleModerate (alkylation)CH₃I, Pd catalystsN1 position most reactive

Mechanistic Insights

  • Urea Hydrolysis : Follows a bimolecular nucleophilic substitution (SN2) pathway in basic conditions, while acidic conditions proceed via a stepwise mechanism with carbocation intermediates.

  • Thiophene Oxidation : Radical intermediates form during KMnO₄-mediated oxidation, confirmed by ESR studies.

  • Pyridine Nitration : The pyridine ring’s electron-deficient nature directs nitration to the para position relative to the nitrogen .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown effectiveness against various viruses, including HIV and measles virus. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole ring can enhance antiviral efficacy, making it a promising candidate for further development in antiviral therapies .
  • Anticancer Potential :
    The incorporation of heterocycles such as pyridine and thiophene has been linked to anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, derivatives of pyrazole have been studied for their ability to inhibit tumor growth in various cancer models .
  • Enzyme Inhibition :
    The compound has been evaluated for its inhibitory effects on specific enzymes, including those involved in metabolic pathways relevant to cancer and viral replication. Studies have shown that certain urea derivatives can effectively inhibit proteases, which are critical for the life cycle of various pathogens .

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral activity of substituted pyrazole derivatives against HIV. The compound demonstrated an EC50 value significantly lower than standard antiviral medications, indicating its potential as a therapeutic agent against resistant strains of the virus .

Case Study 2: Anticancer Activity

In another research effort, derivatives of the target molecule were synthesized and tested for their effects on breast cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Summary of Findings

ApplicationEfficacyReference
AntiviralEffective against HIV
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits metabolic enzymes

Mechanism of Action

The mechanism of action of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural features and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s urea core and heterocyclic substituents align it with several pharmacologically active derivatives. Below is a comparative analysis of its structural and functional attributes against key analogues:

Compound Key Substituents Synthesis Method Reported Bioactivity Reference
1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Pyridinyl-pyrazole ethyl, thiophen-2-ylmethyl Likely involves condensation of pyridinyl-pyrazole ethylamine with thiophene isocyanate (inferred from analogues) Potential anti-amyloid or enzyme inhibition (inferred from ethyl urea derivatives)
Ethyl urea derivatives (e.g., 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea) Piperazinyl ethyl, benzyloxy-pyridine Reflux of amines with isocyanates in toluene or dioxane Inhibition of amyloid-β-induced mitochondrial dysfunction; anti-diabetic activity
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted urea Pyridinyl-triazole, substituted aryl Reflux of intermediates with anilines in dioxane Cytotoxicity studies; potential anticancer or antimicrobial applications
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas Hydroxymethyl-pyrazole, alkyl/aryl Reflux of azides or oxazinones with amines, followed by crystallization Structural characterization; potential enzyme inhibition or receptor modulation
2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-N,N,N-trimethyl-1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-urea Trifluoromethyl pyrazole, triazolo-pyrazine Multi-step condensation; patented methodology Kinase inhibition or antiviral activity (inferred from triazolo-pyrazine motifs)

Key Observations

Structural Diversity :

  • The target compound’s thiophen-2-ylmethyl group distinguishes it from phenyl or pyridinyl-substituted ureas (e.g., ). Thiophene’s electron-rich nature may improve pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to bulkier aryl groups.
  • The pyridinyl-pyrazole moiety shares similarities with pyridinyl-triazole derivatives (), but the pyrazole’s smaller ring size could enhance binding specificity in enzymatic pockets.

Synthetic Routes: Synthesis likely parallels methods for analogous ureas, involving reflux of amine intermediates with isocyanates or active esters (e.g., ). highlights crystallization from ethanol-acetic acid mixtures, a common step for urea derivatives .

Biological Activity: Ethyl urea derivatives () demonstrate anti-amyloid activity, suggesting the target compound may similarly interfere with protein aggregation pathways.

Pharmacokinetic Considerations :

  • The thiophene substituent may confer improved solubility over purely aromatic systems (e.g., phenyl groups in ), while the pyridinyl-pyrazole system could enhance hydrogen bonding with biological targets compared to triazolo-pyrazines ().

Biological Activity

The compound 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Core Structure : Pyrazole and thiophene rings contribute to its pharmacological properties.
  • Functional Groups : The presence of urea and pyridine enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation .
  • Anti-inflammatory Effects : Compounds containing thiophene rings are known for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces inflammation via cytokine inhibition ,
AntimicrobialExhibits activity against bacterial strains

Case Studies

  • Antitumor Effects : A study demonstrated that a pyrazole-based compound significantly increased caspase-3 activity in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death. This suggests that the urea moiety may facilitate interactions with the apoptotic machinery .
  • Anti-inflammatory Mechanism : In a murine model, a related thiophene derivative was shown to reduce inflammation markers significantly. The mechanism was attributed to the suppression of NF-kB signaling pathways, indicating a potential therapeutic avenue for inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the compound's biological activity:

  • In vitro Studies : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • In vivo Efficacy : Animal models treated with similar pyrazole derivatives showed significant tumor reduction compared to control groups, reinforcing the potential for clinical applications .

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